molecular formula C17H23N5O2 B7105622 ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate

ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7105622
M. Wt: 329.4 g/mol
InChI Key: MKPPSNMPQAQBBE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a unique structure combining imidazole, pyrrolidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the formation of the pyrrolidine and pyrimidine rings. Key steps include:

    Imidazole Formation: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Pyrrolidine Formation: The pyrrolidine ring is often synthesized via the cyclization of a suitable amine with a dihalide.

    Pyrimidine Formation: The pyrimidine ring is typically formed through the reaction of a β-dicarbonyl compound with a guanidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving imidazole and pyrimidine pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Similar imidazole structure but different functional groups.

    2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Contains multiple imidazole rings and a pyridine ring.

    2-[4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-yl]: Similar imidazole structure with phenylamino substitution.

Uniqueness

Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate is unique due to its combination of imidazole, pyrrolidine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-5-24-16(23)13-9-18-17(21-12(13)4)22-8-6-7-14(22)15-19-10(2)11(3)20-15/h9,14H,5-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPPSNMPQAQBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2C3=NC(=C(N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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